molecular formula C21H20BrFO5 B4118910 DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE

DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE

Cat. No.: B4118910
M. Wt: 451.3 g/mol
InChI Key: KSMDRHDZNOSKLH-UHFFFAOYSA-N
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Description

Dimethyl [1-(4-bromophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE typically involves multi-step organic reactions. One common method is the condensation of dimethyl malonate with 4-bromobenzaldehyde and 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1-(4-bromophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl [1-(4-bromophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl [1-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate: Similar structure with a chlorine atom instead of bromine.

    Dimethyl [1-(4-bromophenyl)-3-(4-methylphenyl)-2-methyl-3-oxopropyl]malonate: Similar structure with a methyl group instead of fluorine.

Uniqueness

Dimethyl [1-(4-bromophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate is unique due to the combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

dimethyl 2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrFO5/c1-12(19(24)14-6-10-16(23)11-7-14)17(13-4-8-15(22)9-5-13)18(20(25)27-2)21(26)28-3/h4-12,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMDRHDZNOSKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Br)C(C(=O)OC)C(=O)OC)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE
Reactant of Route 2
Reactant of Route 2
DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE
Reactant of Route 3
Reactant of Route 3
DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE
Reactant of Route 4
Reactant of Route 4
DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE
Reactant of Route 5
Reactant of Route 5
DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE
Reactant of Route 6
Reactant of Route 6
DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE

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